6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
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Overview
Description
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione is a complex organic compound characterized by its unique benzoxazine and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzoic acid with phthalic anhydride to form the intermediate benzoxazinone. This intermediate is then reacted with formaldehyde and an appropriate amine to yield the final benzoxazine-dione compound. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the benzoxazine or benzoxazinone rings.
Scientific Research Applications
6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzoxazine and benzoxazinone rings can form stable complexes with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2,4-Dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione
- 4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)-1,3-benzoxazine-2,4-dione
Uniqueness
This compound is unique due to its specific combination of benzoxazine and benzoxazinone rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
6-[(2,4-dioxo-1,3-benzoxazin-6-yl)methyl]-1,3-benzoxazine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-14-10-6-8(1-3-12(10)24-16(22)18-14)5-9-2-4-13-11(7-9)15(21)19-17(23)25-13/h1-4,6-7H,5H2,(H,18,20,22)(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGYFNYEJKWSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC3=CC4=C(C=C3)OC(=O)NC4=O)C(=O)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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